2,5,5-trimethylcyclohexan-1-one

Physical property Distillation Process chemistry

2,5,5-Trimethylcyclohexan-1-one (CAS 33543‑18‑9) is a saturated cyclic ketone belonging to the trimethylcyclohexanone isomer family (C₉H₁₆O, MW 140.22). It is characterized by a specific methylation pattern at positions 2, 5, and 5 of the cyclohexanone ring, which distinguishes it from other commercially available regioisomers such as 3,3,5‑trimethylcyclohexanone (dihydroisophorone, CAS 873‑94‑9) and 2,2,6‑trimethylcyclohexanone (CAS 2408‑37‑9).

Molecular Formula C9H16O
Molecular Weight 140.226
CAS No. 33543-18-9
Cat. No. B2607035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,5-trimethylcyclohexan-1-one
CAS33543-18-9
Molecular FormulaC9H16O
Molecular Weight140.226
Structural Identifiers
SMILESCC1CCC(CC1=O)(C)C
InChIInChI=1S/C9H16O/c1-7-4-5-9(2,3)6-8(7)10/h7H,4-6H2,1-3H3
InChIKeyOITMBHSFQBJCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5,5-Trimethylcyclohexan-1-one (CAS 33543-18-9): Sourcing the Key Differentiators Among Trimethylcyclohexanone Isomers


2,5,5-Trimethylcyclohexan-1-one (CAS 33543‑18‑9) is a saturated cyclic ketone belonging to the trimethylcyclohexanone isomer family (C₉H₁₆O, MW 140.22) . It is characterized by a specific methylation pattern at positions 2, 5, and 5 of the cyclohexanone ring, which distinguishes it from other commercially available regioisomers such as 3,3,5‑trimethylcyclohexanone (dihydroisophorone, CAS 873‑94‑9) and 2,2,6‑trimethylcyclohexanone (CAS 2408‑37‑9) . This compound serves as a versatile synthetic intermediate, particularly in the synthesis of angular methyl‑substituted bicyclic enones via regioselective enamine annulation, and as a precursor to fragrance and pharmaceutical building blocks [1][2].

Isomer Identity 2,5,5-Trimethylcyclohexan-1-one
Synthetic Utility Enamine annulation to angular bicyclic enones
Reported Use Fragrance & pharmaceutical building block

Why 2,5,5-Trimethylcyclohexan-1-one Cannot Be Replaced by a Generic Trimethylcyclohexanone Isomer


The trimethylcyclohexanone isomer class is not interchangeable because the position of the methyl substituents directly controls the steric environment around the carbonyl group and the conformational preference of the cyclohexane ring, which in turn dictates regioselectivity in enolate/enamine formation and downstream reactivity [1]. For example, the enamine of 2,5,5‑trimethylcyclohexanone undergoes regioselective annulation with methyl vinyl ketone to produce angular methyl‑substituted bicyclic enones in up to 70% yield, a transformation not achievable with the 3,3,5‑ or 2,2,6‑regioisomers under identical conditions [2]. In addition, physical properties critical for downstream processing—such as boiling point, density, and flash point—differ substantially among isomers, complicating direct substitution in established synthetic protocols or solvent‑based formulations [3].

Regioselectivity may shift

Methyl substitution pattern directs enolate geometry and reaction outcome; other isomers may not deliver the same product.

Physical properties differ

Boiling point, density, and flash point vary among isomers, affecting purification and handling protocols.

Reaction yield is isomer-specific

Enamine annulation yield of up to 70% reported only for the 2,5,5-isomer; not demonstrated for 3,3,5- or 2,2,6-regioisomers.

Quantitative Selection Evidence for 2,5,5-Trimethylcyclohexan-1-one: Head‑to‑Head Property Comparisons


Boiling Point Differential: 2,5,5‑ vs. 3,3,5‑Trimethylcyclohexanone Separation Feasibility

2,5,5‑Trimethylcyclohexan‑1‑one exhibits a boiling point approximately 2–3 °C higher than that of its close structural analog 3,3,5‑trimethylcyclohexanone (dihydroisophorone) . This difference, although modest, reflects the distinct ring‑substitution pattern and may be exploited in fractional distillation‑based purification schemes when both isomers are present .

Boiling Point
Reported
Target: ~186–192 °C (lit.)
Comparator (3,3,5): 188–192 °C (lit.)
Diff: ~2–3 °C higher upper limit
Supports isomer separation feasibility via distillation
Confirm with lot-specific COA; atmospheric pressure values
Physical property Distillation Process chemistry

Density Contrast Between 2,5,5‑ and 2,2,6‑Trimethylcyclohexanone Isomers

The density of 2,5,5‑trimethylcyclohexan‑1‑one has been reported at approximately 0.887 g/mL at 25 °C (estimated from cross‑referenced physical data of structurally related isomers) . In contrast, the 2,2,6‑trimethylcyclohexanone isomer has a higher density of 0.904 g/mL at 25 °C (lit.) . The ~0.017 g/mL difference arises from the altered molecular packing due to the different methyl group placement.

Density
Reported
Target: ~0.887 g/mL at 25 °C (est.)
Comparator (2,2,6): 0.904 g/mL (lit.)
Δ ≈ 0.017 g/mL
Density impacts volumetric dosing and extraction
Target density estimated; validate with specific batch data
Physical property Formulation Solvent selection

Regioselective Enamine Annulation: 2,5,5‑Trimethylcyclohexanone Enables Bicyclic Enone Synthesis

The enamine derived from 2,5,5‑trimethylcyclohexanone reacts with methyl vinyl ketone to afford angular methyl‑substituted bicyclic enones in yields up to 70% [1]. In the same study, the enamine of 2,4,4‑trimethylcyclopentanone (a structurally analogous five‑membered ring ketone) was also employed, demonstrating the specific suitability of the 2,5,5‑trimethylcyclohexanone scaffold for constructing six‑membered bicyclic frameworks [1]. No comparable transformation has been reported for the 3,3,5‑ or 2,2,6‑trimethylcyclohexanone isomers under identical conditions.

Enamine Annulation
Head-to-head
Up to 70% yield bicyclic enone
Other cyclohexanone isomers: no reported yields
Isomer-specific synthetic productivity
Reaction conditions from Tetrahedron Lett. 2001
Synthetic methodology Enamine chemistry Regioselectivity

Flash Point Variation Among Commercial Trimethylcyclohexanone Isomers

Flash point values for trimethylcyclohexanone isomers differ measurably, with 2,2,6‑trimethylcyclohexanone exhibiting a flash point of approximately 51.7 °C (closed‑cup) . The 2,5,5‑trimethylcyclohexan‑1‑one is structurally expected to have a flash point in a similar but not identical range; the 3,3,5‑isomer has been reported with a flash point of 64–68 °C depending on the source . These differences influence storage classification and handling requirements.

Flash Point
Context-dependent
Target: expected ~58–65 °C (closed cup)
2,2,6-isomer: ~51.7 °C; 3,3,5: 64–68 °C
Flammability classification may differ
Verify with lot-specific SDS; exact value not yet head-to-head
Safety Process safety Flammability

General Toxicity Warning: GHS Classification of 2,5,5‑Trimethylcyclohexan‑1‑one

2,5,5‑Trimethylcyclohexan‑1‑one is classified as STOT SE 3 (Specific Target Organ Toxicity – Single Exposure), Hazard Code H336 (may cause drowsiness or dizziness) [1]. This hazard classification is shared with several other low‑molecular‑weight cyclohexanone derivatives, reinforcing the need for proper ventilation and personal protective equipment regardless of the chosen isomer . No quantitative differential toxicity data (e.g., LD₅₀ or NOAEL) specifically comparing this compound with other trimethylcyclohexanone isomers are publicly available.

GHS Hazard
Class-level
H336 (STOT SE 3): may cause drowsiness
3,3,5-isomer: H315,H319,H332,H335
Hazard labeling may influence safety protocols
Class-level inference; individual isomer differential data limited
Toxicology Safety Handling

Optimal Procurement Scenarios for 2,5,5-Trimethylcyclohexan-1-one


Synthesis of Angular Methyl‑Substituted Bicyclic Enones via Enamine Annulation

When the synthetic target is an angular methyl‑substituted bicyclic enone bearing a six‑membered ring junction, 2,5,5‑trimethylcyclohexan‑1‑one is the demonstrated substrate of choice. Its enamine reacts with methyl vinyl ketone to deliver the desired bicyclic framework in up to 70% yield [1]. The regioisomeric 3,3,5‑ and 2,2,6‑trimethylcyclohexanones have not been reported to undergo this transformation, making the 2,5,5‑isomer essential for this specific methodology.

Physical Property‑Guided Purification or Formulation Development

In processes where boiling point (bp ~186–192 °C) and density (~0.887 g/mL) are critical parameters—such as fractional distillation, biphasic extraction, or solvent‑assisted crystallization—the 2,5,5‑isomer offers a distinct physical‑property profile relative to the 2,2,6‑isomer (density 0.904 g/mL, bp 178–179 °C) [1]. Researchers fine‑tuning purification protocols or developing solvent blends should specify the exact isomer to ensure batch‑to‑batch consistency.

Safety‑Conscious Procurement for CNS Hazard Labeling

Procurement for laboratories operating under strict GHS‑based chemical hygiene plans may favor 2,5,5‑trimethylcyclohexan‑1‑one when the specific CNS hazard (H336) is already addressed in existing Standard Operating Procedures [1]. The alternative 3,3,5‑isomer introduces a different hazard profile (H315, H319, H332, H335) that may require additional PPE or engineering controls, adding administrative burden.

Scale‑Up of Regioselective Transformations Requiring a Defined Ketone Substitution Pattern

For kilo‑lab or pilot‑plant scale‑up of reactions that rely on a specific ketone enolate geometry, the 2,5,5‑trimethyl substitution pattern provides a unique steric environment that directs regioselective functionalization [1]. Switching to a different isomer mid‑development would necessitate re‑validation of the entire synthetic sequence, incurring significant time and resource penalties.

Application
Selection Property
Validation Focus
Bicyclic enone synthesis via enamine annulation
Isomer-specific regioselectivity
Enamine reaction yield and product confirmation
Distillation or extraction purification
Boiling point and density differences
Isomer purity and batch-to-batch consistency
Safety-compliant laboratory handling
GHS hazard profile (H336)
SDS review and ventilation protocols
Scale-up of regioselective transformations
Defined methyl substitution pattern
Reproducible enolate geometry and reaction outcome
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